Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride

Medicinal chemistry Regioselective synthesis Piperidine scaffold diversification

Select CAS 2193061-65-1 for its unprotected piperidine nitrogen, which enables direct N‑alkylation, arylation, or sulfonylation without prior Boc removal—saving a deprotection step and avoiding ester hydrolysis. Supplied as a hydrochloride salt for improved handling versus the free base. As a diastereomeric mixture, it simultaneously delivers cis‑ and trans‑3,4‑disubstituted piperidines for cost‑effective hit‑to‑lead exploration of CXCR7 antagonists, foldamer building blocks, and protease inhibitors.

Molecular Formula C13H25ClN2O4
Molecular Weight 308.8
CAS No. 2193061-65-1
Cat. No. B2623257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride
CAS2193061-65-1
Molecular FormulaC13H25ClN2O4
Molecular Weight308.8
Structural Identifiers
SMILESCCOC(=O)C1CNCCC1NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H
InChIKeyZIIQYCBTHPBLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride (CAS 2193061-65-1): Procuring the 4-Boc-amino-3-carboxylate Piperidine Scaffold


Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride (CAS 2193061-65-1) is a protected piperidine derivative supplied as a hydrochloride salt, with molecular formula C₁₃H₂₅ClN₂O₄ and a molecular weight of 308.80 g/mol [1]. The compound bears a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position and an ethyl ester at the 3-carboxylate position of the piperidine ring, and is commercially available as a mixture of diastereomers at ≥95% purity from major suppliers including Sigma-Aldrich (Enamine catalogue) and Biosynth . This regioisomeric pattern—4-Boc-amino paired with 3-ethyl carboxylate—distinguishes it from the more common 1-Boc-protected 4-aminopiperidine-3-carboxylate esters and from 3-Boc-amino-4-carboxylate regioisomers, and has been specifically exploited as a privileged intermediate in the scalable synthesis of trisubstituted piperidine-based CXCR7 antagonists [2].

Why Interchanging Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride with In-Class Piperidine Analogs Compromises Synthetic Utility


The piperidine-3-carboxylate family contains multiple regioisomeric and salt-form variants that are not functionally interchangeable. The target compound positions the Boc-protected amine at C-4 and the ethyl carboxylate at C-3 on the free secondary amine piperidine ring (i.e., the piperidine nitrogen remains unprotected), whereas the closely related CAS 2197615-60-2 bears the Boc group on the piperidine nitrogen (position 1) and a free primary amine at C-4 [1]. This distinction determines orthogonal reactivity: the target compound's free piperidine NH permits direct N-functionalization (e.g., alkylation, arylation, sulfonylation) without prior deprotection, while the Boc-on-nitrogen analog requires acidic Boc removal before any amine-directed chemistry can occur at that site. Furthermore, the hydrochloride salt form (MW 308.80) offers measurably different handling and solubility properties relative to the free base (MW 272.34), which is typically an oil or low-melting solid [2]. Substituting a single stereoisomer (e.g., CAS 2036044-36-5, the (3R,4S) enantiomer) for the diastereomeric mixture can be cost-prohibitive and scientifically unnecessary when stereochemical exploration is the objective . These differences are structural and functionally consequential—not merely cosmetic.

Quantitative Differentiation Evidence: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride vs. Closest Structural Analogs


Regiochemical Differentiation: 4-Boc-amino-3-COOEt vs. 3-Boc-amino-4-COOEt Piperidine Isomers Dictate Orthogonal Synthetic Routes

The target compound (CAS 2193061-65-1) carries the Boc-protected amine at the 4-position and the ethyl ester at the 3-position of the piperidine ring, with the ring nitrogen free (secondary amine). Its closest regioisomer, ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 1708250-54-7), reverses these substituent positions, placing Boc-NH at C-3 and COOEt at C-4 [1]. In the context of CXCR7 antagonist synthesis, the 4-amino-3-carboxylate arrangement (target compound scaffold) was specifically employed as the key intermediate for constructing a trisubstituted piperidine core via amide coupling at the free ring nitrogen and subsequent cis-to-trans epimerization at C-3, a sequence that would be synthetically inaccessible from the 3-amino-4-carboxylate regioisomer without additional protecting group manipulations [2]. The target compound provides two chemically distinct and sequentially addressable nucleophilic sites (piperidine NH and Boc-NH upon deprotection) adjacent to the ester, enabling regiocontrolled elaboration.

Medicinal chemistry Regioselective synthesis Piperidine scaffold diversification

Hydrochloride Salt vs. Free Base: Differentiated Handling, Storage, and Molecular Weight Specifications

The target compound is supplied exclusively as the hydrochloride salt (CAS 2193061-65-1, MW 308.80 g/mol, C₁₃H₂₅ClN₂O₄), whereas the most common comparator analog, ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate free base, has MW 272.34 g/mol (C₁₃H₂₄N₂O₄) [1]. The hydrochloride salt is a powder stored at room temperature, in contrast to the free base which is typically an oil or low-melting solid requiring more stringent storage conditions . While no published aqueous solubility head-to-head data exist for this specific pair, the general class-level principle—that hydrochloride salts of aminopiperidines exhibit enhanced aqueous solubility compared to their free base counterparts—has been quantitatively established in the piperidine literature . The GHS classification for the hydrochloride salt is Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), as reported to the ECHA C&L Inventory [2].

Chemical procurement Salt form selection Laboratory handling

Diastereomeric Mixture vs. Single Stereoisomer: Cost and Exploratory Chemistry Implications

CAS 2193061-65-1 is explicitly designated as a "Mixture of diastereomers" by multiple suppliers [1]. This distinguishes it from single-enantiomer versions such as ethyl (3R,4S)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate (CAS 2036044-36-5, free base) or the (3S,4S)-1-Boc analog hydrochloride (available from Sigma-Aldrich at 96% purity) . The diastereomeric mixture is typically priced at approximately $735–$943 per gram (95% purity, Enamine catalogue via Sigma-Aldrich) [2], whereas single-enantiomer batches command substantial premiums (indicative pricing for the (3S,4S)-1-Boc-4-amino analog hydrochloride: $1,115 for 1 g at 95% purity from eNovation Chemicals) [3]. For early-stage medicinal chemistry programs where stereochemical SAR is being explored, the diastereomeric mixture enables parallel evaluation of multiple stereochemical outcomes from a single intermediate at substantially lower procurement cost.

Stereochemistry Procurement economics Medicinal chemistry exploration

Boc-on-4-Amino vs. Boc-on-Piperidine-Nitrogen: Orthogonal Protecting Group Strategy

The target compound (CAS 2193061-65-1) features the Boc group on the exocyclic 4-amino substituent, leaving the piperidine ring nitrogen (secondary amine) free and available for direct functionalization. In contrast, the regioisomer 1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester hydrochloride (CAS 2197615-60-2) places the Boc group on the piperidine nitrogen, with a free primary amine at the 4-position [1]. This fundamental difference dictates the order of synthetic operations: CAS 2193061-65-1 allows alkylation/acylation/sulfonylation at the piperidine nitrogen as the first step (without deprotection), while CAS 2197615-60-2 requires Boc deprotection (typically TFA or HCl/dioxane) before the piperidine nitrogen can be functionalized [2]. Published patent literature (WO2023124567) demonstrates that the 1-Boc-4-amino regioisomer (2197615-60-2) has been employed in PARP inhibitor synthesis where the ethyl ester serves as a prodrug-forming moiety, highlighting that the two regioisomers serve distinct synthetic strategies and are not interchangeable [3].

Protecting group strategy Orthogonal synthesis Building block selection

Purity Specification and Vendor Documentation: Enamine/Sigma-Aldrich 95% Standard

The target compound is listed at a standard purity of 95% by Sigma-Aldrich (Enamine catalogue ENAH049F2C03), with certificates of analysis available for each production lot . Biosynth also carries the compound (catalogue TMD06165) under research-grade specifications . In comparison, the free base form (CAS 2036044-36-5) is available from AKSci without a published minimum purity specification on the product page , and the 1-Boc-4-amino regioisomer (CAS 2197615-60-2) is listed by multiple vendors at purities ranging from 95% to 96% [1]. The 95% purity specification for CAS 2193061-65-1 is consistent with its intended use as a synthetic intermediate in multi-step routes where subsequent purification steps are expected.

Quality assurance Vendor comparison Analytical specifications

Defined Application Scenarios for Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride Based on Evidence


Scalable Synthesis of Trisubstituted Piperidine CXCR7 Antagonists via Sequential N-Functionalization

This compound is directly applicable as the core intermediate in scalable, racemic first-generation routes to CXCR7 antagonists such as ACT-1004-1239. The free piperidine NH allows direct amide coupling or alkylation as the first synthetic step, followed by ester manipulation and stereochemical resolution. The process chemistry literature demonstrates that the 4-amino-3-carboxylate scaffold—specifically the N-Boc-3-methyl analog—was isolated as a crystalline TFA salt with a cis:trans ratio of 2:1, enabling subsequent epimerization to the desired trans configuration [1]. Procurement of CAS 2193061-65-1 (ethyl ester, hydrochloride) provides the ethyl ester variant of this validated scaffold for programs developing CXCR7 antagonists or analogous trisubstituted piperidine-based chemotherapeutics.

Orthogonal Protecting Group Strategies Requiring Free Piperidine NH for First-Step Functionalization

Any synthetic program requiring the piperidine ring nitrogen to be functionalized before Boc deprotection should select CAS 2193061-65-1 over the 1-Boc-4-amino regioisomer (CAS 2197615-60-2). The free secondary amine on the piperidine ring enables direct N-alkylation, N-arylation (Buchwald-Hartwig), N-sulfonylation, or reductive amination without prior acidic deprotection, saving one synthetic step and avoiding potential ester hydrolysis under Boc-deprotection conditions [2]. This is particularly relevant for library synthesis and parallel chemistry applications where step economy directly impacts throughput.

Medicinal Chemistry Stereochemical Exploration Using Diastereomeric Mixtures

When the relative stereochemistry of the 3,4-disubstituted piperidine core has not been established for a given biological target, the diastereomeric mixture (CAS 2193061-65-1) enables simultaneous generation of both cis and trans products from a single intermediate. Downstream chromatographic separation of diastereomeric products, or chiral resolution at a later stage, can then identify the active stereoisomer. This approach is more cost- and time-efficient than purchasing individual, expensive single-enantiomer building blocks (e.g., the (3R,4S) or (3S,4S) variants) at the hit-to-lead stage [3].

Protease Inhibitor and Foldamer Building Block Chemistry

The 4-aminopiperidine-3-carboxylic acid scaffold—the deprotected form of the target compound—has established utility in protease inhibitor design (as documented in HIV protease inhibitor patents) and in foldamer chemistry as the cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue, which enhances aqueous solubility of mixed-helical α/β-peptides without disrupting helical folding propensity [4]. Researchers developing constrained peptide mimetics or foldamer-based therapeutics can procure CAS 2193061-65-1 as the immediate precursor to cis-APiC upon Boc and ethyl ester deprotection, providing a direct entry point into this validated chemical space.

Quote Request

Request a Quote for Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.